molecular formula C19H25N5O3 B2998248 N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1797731-78-2

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2998248
CAS RN: 1797731-78-2
M. Wt: 371.441
InChI Key: LTOCDQTWRWCORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.441. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

This compound belongs to a class of chemicals with significance in medicinal chemistry, especially in the synthesis of rigid diamines. Rigid diamines, such as 3-(pyrrolidin-1-yl)piperidine, are essential for developing pharmacologically active molecules. A novel method for synthesizing this class of compounds involves the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran. This process provides a simpler route for large-scale production, crucial for medicinal chemistry applications (Smaliy et al., 2011).

Neuroimaging Applications

In neuroimaging, compounds targeting specific receptors or proteins can serve as valuable tools for diagnosing and understanding neurological disorders. An example is [11C]CPPC, a PET radiotracer specific for the CSF1R, a microglia-specific marker. This compound enables the noninvasive imaging of reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation's role in neuropsychiatric disorders. The development of such PET agents is vital in creating new therapeutics for neuroinflammation and measuring drug target engagement in neuroinflammatory diseases (Horti et al., 2019).

Organic Synthesis Applications

This compound is also relevant in organic synthesis, particularly in the creation of complex heterocycles. For instance, carbon tetrabromide mediated oxidative carbon-nitrogen bond formation leads to various complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines. These reactions are realized under mild and metal-free conditions, demonstrating the compound's utility in synthesizing pharmacologically relevant heterocycles (Huo et al., 2016).

properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c20-11-15-3-1-7-21-17(15)24-8-5-14(6-9-24)12-22-18(25)19(26)23-13-16-4-2-10-27-16/h1,3,7,14,16H,2,4-6,8-10,12-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOCDQTWRWCORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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